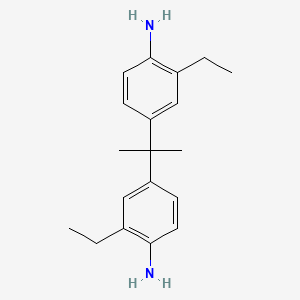
4,4'-(Propane-2,2-diyl)bis(2-ethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) is an organic compound with a complex structure that includes two ethylaniline groups connected by a propane-2,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) typically involves the reaction of 2-ethylaniline with a suitable bridging agent such as acetone or other ketones under acidic conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid or sulfuric acid, which facilitates the formation of the propane-2,2-diyl bridge.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as crystallization and distillation, are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions often require the presence of a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Applications De Recherche Scientifique
4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ethylaniline groups and the propane-2,2-diyl bridge, which can participate in various interactions with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in catalysis, synthesis, or biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Propane-2,2-diyl)bis(2-aminophenol)
- 4,4’-(Propane-2,2-diyl)bis(2-nitrophenol)
- 4,4’-(Propane-2,2-diyl)bis(2-methylphenol)
Uniqueness
4,4’-(Propane-2,2-diyl)bis(2-ethylaniline) is unique due to the presence of ethylaniline groups, which impart specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
144647-24-5 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-[2-(4-amino-3-ethylphenyl)propan-2-yl]-2-ethylaniline |
InChI |
InChI=1S/C19H26N2/c1-5-13-11-15(7-9-17(13)20)19(3,4)16-8-10-18(21)14(6-2)12-16/h7-12H,5-6,20-21H2,1-4H3 |
Clé InChI |
LCWNKYNBLDIFCJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)N)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


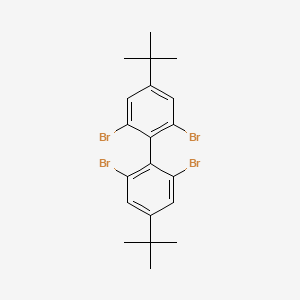
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
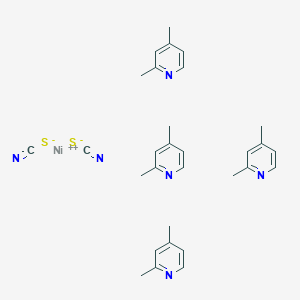
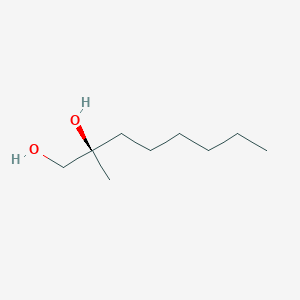
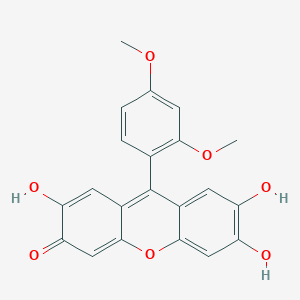
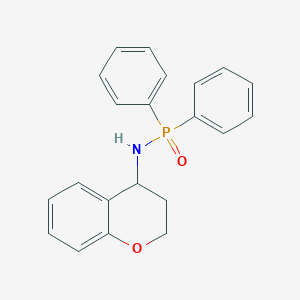
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
